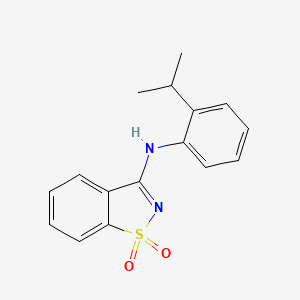

![molecular formula C17H15FN4O B5549125 8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)

8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of key functional groups to form the quinoline core, followed by various substitution reactions to introduce fluorine and other functional groups. For example, the synthesis of a fluorescent derivative of quinoline involved the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide to yield the title compound (Gracheva et al., 1982).

Applications De Recherche Scientifique

Chemosensory Applications

A novel fluorescent sensor composed of a quinoline group and a pyridin-2-ylmethanamine has been synthesized for Zn(2+) detection. This sensor shows excellent selectivity and sensitivity, providing a fluorescence enhancement to Zn(2+) over other cations in acetonitrile aqueous solutions. The difference in binding modes to Zn(2+) and Cd(2+) leads to distinct spatial arrangements, affecting the molecular orbital energy levels and electron transition, which in turn results in spectral changes that distinguish Zn(2+) from Cd(2+). This chemosensor has also been successfully used for fluorescence imaging of Zn(2+) in living cells (Li et al., 2014).

Drug Discovery and Therapeutic Applications

Research has identified novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, have shown efficacy in combination with the DSB-inducing agent irinotecan in disease-relevant models, highlighting their potential as therapeutic agents (Degorce et al., 2016).

Antibacterial Activity

A series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives have been developed and shown to possess significant antibacterial ability towards different microorganisms. This highlights the potential of quinoline derivatives in the development of new antibacterial agents (Valluri et al., 2017).

Molecular Self-Assembly and Nanotechnology

Studies on heteromeric oligoamide foldamers composed of 8-amino-2-quinolinecarboxylic acid and 7-amino-8-fluoro-2-quinolinecarboxylic acid have demonstrated self-association into double helices in water. This property is of interest for the development of nanoscale materials and devices (Shang et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

Propriétés

IUPAC Name |

8-fluoro-N-[2-(pyridin-3-ylamino)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c18-14-5-1-3-12-6-7-15(22-16(12)14)17(23)21-10-9-20-13-4-2-8-19-11-13/h1-8,11,20H,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNAQWBJLNYYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCCNC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

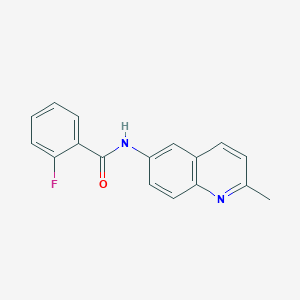

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)

![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)